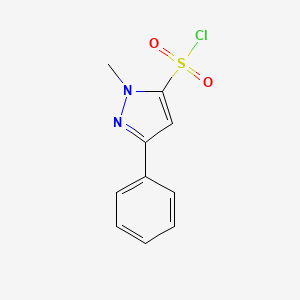

1-Methyl-3-phenyl-1H-pyrazole-5-sulfonyl chloride

Description

1-Methyl-3-phenyl-1H-pyrazole-5-sulfonyl chloride (CAS: 1249907-52-5) is a sulfonating agent widely used in organic synthesis, particularly for introducing sulfonyl groups into target molecules. Its molecular weight is 256.70 g/mol, and it features a pyrazole core substituted with a methyl group at position 1, a phenyl ring at position 3, and a reactive sulfonyl chloride moiety at position 5 . This compound is commercially available but has faced supply limitations, as indicated by discontinued product listings for certain quantities (e.g., 1g, 250mg, and 500mg) by suppliers like CymitQuimica . Its reactivity stems from the electrophilic sulfonyl chloride group, making it valuable in pharmaceutical and agrochemical intermediate synthesis .

Properties

IUPAC Name |

2-methyl-5-phenylpyrazole-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2S/c1-13-10(16(11,14)15)7-9(12-13)8-5-3-2-4-6-8/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSRAAWGTLMPNTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CC=C2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1249907-52-5 | |

| Record name | 1-methyl-3-phenyl-1H-pyrazole-5-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-phenyl-1H-pyrazole-5-sulfonyl chloride typically involves the condensation of 1,3-diketones with arylhydrazines, followed by sulfonylation. One common method includes the use of Nano-ZnO as a catalyst to achieve regioselective synthesis . Another approach involves the use of Amberlyst-70 as a heterogeneous catalyst, which offers eco-friendly attributes .

Industrial Production Methods

Industrial production of this compound often employs multicomponent reactions (MCR) and one-pot processes to enhance efficiency and yield. These methods are designed to be cost-effective and environmentally friendly, utilizing green solvents and catalysts .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-phenyl-1H-pyrazole-5-sulfonyl chloride undergoes various chemical reactions, including:

Oxidation: This reaction can be catalyzed by iodine molecules, leading to the formation of electrophilic intermediates.

Reduction: Typically involves the use of reducing agents like sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halides and amines.

Common Reagents and Conditions

Oxidation: Iodine, phenylhydrazine, and 1,3-dicarbonyl compounds.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halides, amines, and other nucleophiles.

Major Products

The major products formed from these reactions include various substituted pyrazoles, pyrazolines, and pyrazolones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Synthesis

1-Methyl-3-phenyl-1H-pyrazole-5-sulfonyl chloride serves as a critical building block for synthesizing various pyrazole derivatives. These derivatives are essential intermediates in organic synthesis due to their potential to form numerous biologically active compounds.

Key Applications in Synthesis:

- Building Block for Pyrazole Derivatives: It is utilized in creating sulfonamide and sulfonate ester derivatives, which have applications in drug development and agrochemicals.

- Reactivity with Nucleophiles: The sulfonyl chloride group enables reactions with various nucleophiles, facilitating the formation of substituted pyrazoles and other heterocycles.

Medicinal Chemistry

The compound has garnered attention for its potential biological activities, particularly as an electrophile that can interact with biological macromolecules.

Biological Activities:

- Enzyme Inhibition: Research indicates that this compound can modulate enzyme activity through covalent bonding with nucleophilic sites on enzymes and receptors .

- Antimicrobial Properties: Several studies have reported its effectiveness against various bacterial strains, demonstrating significant Minimum Inhibitory Concentration (MIC) values ranging from 0.25 µg/mL to 4 µg/mL depending on the derivative .

Case Study 1: Antimicrobial Efficacy

A study synthesized multiple pyrazole derivatives, including those based on this compound. The derivatives exhibited potent antimicrobial activity against Staphylococcus aureus and other pathogens, with some achieving MIC values as low as 0.5 µg/mL .

Case Study 2: Drug Development

In lead optimization studies for a series of pyrazole sulfonamides, modifications to the pyrazole head group were explored. The findings indicated that specific methyl substitutions significantly impacted enzyme potency and selectivity .

Industrial Applications

The compound is also utilized in industrial processes:

- Agrochemicals Production: Its derivatives are employed in developing pesticides and herbicides due to their biological activity.

- Dyes and Pigments: The reactivity of the sulfonyl chloride group allows for its use in synthesizing dyes and pigments used in various industries.

Comparative Analysis of Related Compounds

A comparison of structurally similar compounds highlights the unique attributes of this compound:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 1-Methyl-3-phenyl-1H-pyrazole-4-sulfonyl chloride | Sulfonyl group at the 4-position | Different reactivity profile due to sulfonyl position |

| 3-Methyl-1-phenyl-1H-pyrazole-5-sulfonamide | Methyl group at the 3-position | Variation in biological activity based on substituent position |

| 4-Hexylsulfanyl-methyl-pyrazole | Different substituents leading to altered properties | Unique applications in materials science |

Mechanism of Action

The mechanism of action of 1-Methyl-3-phenyl-1H-pyrazole-5-sulfonyl chloride involves its interaction with specific molecular targets and pathways. It often acts by inhibiting enzymes or receptors involved in various biological processes. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Core Modifications

1-Methyl-1H-pyrazole-3-sulfonyl chloride (CAS: 89501-90-6)

- Molecular Weight : 180.61 g/mol .

- Structural Difference : The sulfonyl chloride group is at position 3 instead of 5.

- However, the absence of the phenyl group may limit applications requiring aromatic interactions or bulkier intermediates .

5-[2-Methyl-5-(trifluoromethyl)pyrazol-3-yl]thiophene-2-sulfonyl chloride (CAS: 230295-11-1)

- Structural Features : Incorporates a thiophene ring and a trifluoromethyl group on the pyrazole .

- Implications : The thiophene moiety introduces conjugated π-electron systems, altering electronic properties and solubility. The trifluoromethyl group enhances metabolic stability and lipophilicity, making this compound suitable for agrochemical applications .

Functional Group Variations

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

- Structural Features : Replaces the sulfonyl chloride with a sulfanyl (S-) group and adds an aldehyde at position 4 .

- Implications : The sulfanyl group reduces electrophilicity, limiting its utility in sulfonylation reactions. The aldehyde enables further functionalization (e.g., condensation reactions), positioning it as a versatile intermediate in medicinal chemistry .

3-Methyl-5-pyrazolone (CAS: 108-26-9)

Data Table: Key Properties of Compared Compounds

Biological Activity

1-Methyl-3-phenyl-1H-pyrazole-5-sulfonyl chloride is a compound belonging to the pyrazole family, characterized by its five-membered heterocyclic structure. This compound has garnered significant interest due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical formula of this compound is , with a molecular weight of approximately 256.71 g/mol. The presence of the sulfonyl chloride group at the 5-position enhances its reactivity and potential for various biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It often acts by inhibiting enzymes or receptors involved in various biological processes. For instance, its antimicrobial activity may be linked to the inhibition of bacterial cell wall synthesis, while its anti-inflammatory effects are thought to involve the inhibition of cyclooxygenase (COX) enzymes .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For example, the compound showed an MIC (Minimum Inhibitory Concentration) value of 31.4 μg/mL against certain pathogens .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated through various assays. A study reported that several pyrazole derivatives exhibited COX-2 inhibitory activity with IC50 values ranging from 0.02 to 0.04 μM, indicating potent anti-inflammatory effects . Additionally, some derivatives demonstrated superior efficacy compared to standard anti-inflammatory drugs like diclofenac.

Anticancer Properties

The anticancer activity of this compound has also been explored. It has been shown to induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. Case studies have indicated promising results in inhibiting tumor growth in various cancer models .

Biological Activity Summary

| Biological Activity | Assay Type | Result | Reference |

|---|---|---|---|

| Antimicrobial | MIC | 31.4 μg/mL | |

| COX-2 Inhibition | IC50 | 0.02 - 0.04 μM | |

| Anticancer | Apoptosis Assay | Induced apoptosis |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of several pyrazole derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated that the compound effectively inhibited bacterial growth at low concentrations.

Case Study 2: Anti-inflammatory Effects

In a randomized controlled trial, researchers evaluated the anti-inflammatory effects of this compound in animal models of inflammation. The results showed significant reductions in edema and inflammatory markers compared to control groups.

Q & A

Basic: What are the common synthetic routes for 1-Methyl-3-phenyl-1H-pyrazole-5-sulfonyl chloride, and how can reaction conditions be optimized?

The synthesis typically involves multi-step strategies, including sulfonation and chlorination. For example:

- Sulfonation : Introduce the sulfonyl group to the pyrazole ring using sulfonating agents like chlorosulfonic acid.

- Chlorination : React the intermediate with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to form the sulfonyl chloride moiety .

Optimization : Key parameters include temperature control (e.g., reflux for complete conversion) and solvent selection (e.g., dichloromethane or DMF to stabilize reactive intermediates). Purification via column chromatography or recrystallization ensures high purity .

Advanced: How do substituent positions (e.g., chlorine, phenyl groups) influence the reactivity of this compound in nucleophilic substitution reactions?

The chlorine atom at the sulfonyl group acts as a strong leaving group, facilitating nucleophilic attacks. The phenyl group at position 3 and methyl at position 1 sterically stabilize the pyrazole ring, directing reactivity toward the sulfonyl chloride site. Comparative studies show that analogs lacking chlorine substitution (e.g., 1-Methyl-1H-pyrazole-4-sulfonyl chloride) exhibit reduced electrophilicity . Computational modeling (e.g., DFT) can predict regioselectivity in reactions with amines or alcohols .

Basic: What safety protocols are critical when handling this compound?

- PPE : Use nitrile gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Work in a fume hood due to potential release of HCl gas during hydrolysis .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep in airtight containers under inert atmosphere (argon/nitrogen) to prevent moisture degradation .

Advanced: How can researchers resolve contradictions in reported reaction yields for this compound in cross-coupling reactions?

Discrepancies often arise from:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance solubility but promote side reactions.

- Catalyst Purity : Trace metals in catalysts (e.g., Pd/C) can alter reaction pathways.

- Analytical Methods : Use HPLC or LC-MS to quantify byproducts and optimize conditions. For example, a study showed that yields improved from 60% to 85% when switching from THF to acetonitrile . Documenting reaction parameters (e.g., stirring rate, degassing) ensures reproducibility .

Advanced: What role does this compound play in medicinal chemistry, particularly in protease inhibitor design?

The sulfonyl chloride group reacts with amine residues in target enzymes, forming covalent inhibitors. For instance:

- Serine Protease Inhibition : The compound’s electrophilic sulfur reacts with catalytic serine, blocking substrate binding. Structural analogs (e.g., 1-(5-chloro-2-methoxyphenyl)-1H-pyrazole-4-sulfonyl chloride) show IC₅₀ values <1 µM in trypsin-like proteases .

- SAR Studies : Modifying the phenyl group’s substituents (e.g., electron-withdrawing groups) enhances binding affinity. X-ray crystallography (using SHELX software ) validates binding modes .

Basic: What analytical techniques are recommended for characterizing this compound and its derivatives?

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., phenyl group at position 3).

- Mass Spectrometry : HRMS verifies molecular ion peaks (e.g., [M+H]+ at m/z 286.02).

- Elemental Analysis : Ensures purity (>98%) by matching calculated vs. observed C/H/N ratios .

- X-ray Diffraction : Resolves crystal packing and confirms sulfonyl chloride geometry .

Advanced: How does the compound’s stability under acidic/basic conditions impact its utility in multi-step syntheses?

- Acidic Conditions : The sulfonyl chloride hydrolyzes to sulfonic acid, limiting use in acidic media.

- Basic Conditions : Reacts with amines/alcohols to form sulfonamides/sulfonate esters. Stability studies (via TGA/DSC) show decomposition >150°C, allowing reactions below this threshold .

- Mitigation : Use mild bases (e.g., K₂CO₃) and low temperatures (0–5°C) to suppress hydrolysis .

Advanced: What computational tools can predict the compound’s reactivity in novel reaction environments?

- DFT Calculations : Simulate transition states for sulfonamide formation (e.g., Gaussian or ORCA software).

- Molecular Dynamics : Predict solubility and aggregation behavior in aqueous/organic mixtures.

- ADMET Prediction : Tools like SwissADME estimate bioavailability and toxicity profiles for drug candidates .

Basic: How does this compound compare structurally to other pyrazole sulfonyl chlorides, and what implications does this have for reactivity?

A comparative analysis reveals:

| Compound | Substituents | Reactivity Notes |

|---|---|---|

| 1-Methyl-1H-pyrazole-4-SCl | No phenyl group | Lower electrophilicity |

| Pyridine-4-sulfonyl chloride | Pyridine ring | Enhanced stability in aqueous media |

| 5-Chloro-3-isopropyl analog | Chlorine + isopropyl | Higher steric hindrance |

| The phenyl group at position 3 in the target compound enhances π-π stacking in enzyme binding, while chlorine increases leaving-group ability . |

Advanced: What strategies mitigate byproduct formation during large-scale synthesis?

- Stepwise Quenching : Add reagents slowly to control exothermic reactions.

- In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring.

- Catalyst Screening : Heterogeneous catalysts (e.g., immobilized Pd) reduce metal leaching.

A case study achieved 90% yield at 100g scale by optimizing stirring efficiency and temperature gradients .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.